molecular formula C3H5N3O B1359851 2-Amino-2-cyanoacetamide CAS No. 6719-21-7

2-Amino-2-cyanoacetamide

Cat. No.: B1359851
CAS No.: 6719-21-7
M. Wt: 99.09 g/mol
InChI Key: JRWAUKYINYWSTA-UHFFFAOYSA-N
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Description

2-Amino-2-cyanoacetamide (CAS 6719-21-7) is an organic compound with the molecular formula C₃H₅N₃O and a molecular weight of 99.09 g/mol. It features three functional groups: an amino (-NH₂), cyano (-CN), and amide (-CONH₂) group (). Key properties include:

  • Melting Point: 120–124°C
  • Water Solubility: Highly soluble in water
  • Applications: Intermediate in pharmaceutical synthesis (e.g., temozolomide precursors) and organic reactions ().
  • Safety: Classified as hazardous (H302: harmful if swallowed; H319: causes eye irritation; H410: toxic to aquatic life) ().

Its synthesis involves the amidation of ethyl 2-amino-2-cyanoacetate with ammonia gas, achieving a 78% yield (). Nuclear magnetic resonance (NMR) data (DMSO-d₆) confirms its structure:

  • ¹H NMR: δ 4.43 (s, -CH), 7.60 (br, -CONH₂)
  • ¹³C NMR: δ 47.3 (CH), 120.1 (CN), 168.1 (CO) ().

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles
2-Amino-2-cyanoacetamide is widely used in the synthesis of heterocyclic compounds, particularly nitrogen-containing heterocycles. These compounds are crucial in developing pharmaceuticals and agrochemicals due to their diverse biological activities. The compound's structure allows for various reactions leading to the formation of different ring systems, making it a significant building block in organic synthesis.

Synthetic Pathways
The compound can undergo several transformations:

  • Oxidation : Produces various oxidized amides and nitriles.
  • Reduction : Yields amines and related derivatives.
  • Substitution Reactions : Leads to substituted amides and nitriles.

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against various pathogens has been documented, highlighting its potential role in combating infectious diseases.

Anticancer Potential
Studies have shown that derivatives of this compound may inhibit cancer cell proliferation. The mechanism involves targeting specific enzymes related to cancer growth, making it a subject of interest in cancer research.

Antiviral Applications
The compound has demonstrated potential in antiviral applications by inhibiting the replication of certain viruses. This property positions it as a candidate for antiviral drug development, particularly against emerging viral threats.

Medicinal Chemistry

Drug Development
Due to its biological activity, this compound is being explored for its potential as a lead compound in drug development. Its ability to interact with various biological targets makes it a promising candidate for creating novel therapeutics.

Pharmacokinetics
The pharmacokinetic properties of this compound suggest that it can cross biological barriers, including the blood-brain barrier. This characteristic is essential for developing drugs targeting central nervous system disorders.

Industrial Applications

Dyes and Pigments
In the industrial sector, this compound is utilized in producing dyes and pigments. Its reactivity allows it to participate in forming complex colorants used in textiles and coatings.

Material Science
The compound's chemical properties make it suitable for applications in material science, particularly in synthesizing polymers and other advanced materials.

Case Studies and Research Findings

Application AreaFindingsSource
Antimicrobial ActivityExhibits activity against several bacterial strains; potential for antibiotic development.
Anticancer ResearchDerivatives show promise in inhibiting tumor growth through enzyme inhibition mechanisms.
Antiviral ResearchInhibits viral replication; studied for potential use against emerging viruses.
Synthetic ChemistryKey intermediate in synthesizing nitrogen-containing heterocycles; versatile reactivity profile.

Mechanism of Action

The mechanism by which 2-Amino-2-cyanoacetamide exerts its effects varies depending on its application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interfering with nucleic acid synthesis. The compound’s ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile agent in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis and Structural Analogues

The table below compares 2-amino-2-cyanoacetamide with three analogues based on functional groups, applications, and safety:

Compound Name CAS Number Molecular Formula Functional Groups Applications Key Properties/Safety
This compound 6719-21-7 C₃H₅N₃O Amino, cyano, amide Pharmaceutical intermediates, organic synthesis Water-soluble; H302, H319, H410
2-Cyano-2-isonitrosoacetamide 3849-20-5 C₃H₄N₃O₂ Cyano, isonitroso (-NOH), amide Reactive intermediates in organic synthesis Oxime group enhances reactivity; unstable
2-Cyano-N-[(methylamino)carbonyl]acetamide 6972-77-6 C₅H₇N₃O₂ Cyano, methylamino, amide Chemical research Limited toxicological data
2-Amino-2-cyano-N-methylacetamide 50531-01-6 C₄H₇N₃O Amino, cyano, methylamide Experimental synthesis Requires precautions (e.g., P210: avoid ignition sources)

Physicochemical Properties

Property This compound 2-Cyano-2-isonitrosoacetamide 2-Amino-2-cyano-N-methylacetamide
Melting Point (°C) 120–124 Not reported Not reported
Water Solubility High Moderate Low
LogP -0.28 Not reported 0.45 (estimated)
Boiling Point (°C) 338.5 (760 mmHg) Not reported Not reported

Biological Activity

2-Amino-2-cyanoacetamide (CAS No. 6719-21-7) is a purine derivative with notable biological activities, particularly in the fields of oncology and virology. This compound has garnered attention due to its potential applications in inhibiting cancer cell proliferation and viral replication. The molecular formula of this compound is C3H5N3O, with a molecular weight of approximately 99.09 g/mol.

Structure and Solubility

  • Molecular Structure : The compound consists of an amino group, a cyano group, and an acetamide moiety, contributing to its reactivity and biological activity.
  • Physical Appearance : It is typically found as a beige powder.
  • Solubility : Soluble in organic solvents such as ether and methanol, which facilitates its use in various chemical syntheses .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit cancer cell growth in animal models through several mechanisms:

  • Inhibition of Protein Synthesis : The compound inhibits amide hydrolase, an enzyme responsible for hydrolyzing peptides into amino acids, leading to reduced protein synthesis and subsequent cell death .
  • Cellular Mechanisms : In vitro studies have demonstrated that treatment with this compound results in apoptosis (programmed cell death) in various cancer cell lines by disrupting key signaling pathways such as NF-κB and MAPK .

Antiviral Activity

In addition to its anticancer effects, this compound has shown promise in antiviral applications:

  • Plague Virus Inhibition : Studies have reported that this compound can inhibit the replication of the plague virus, an RNA virus associated with severe encephalitis in humans .
  • Mechanism of Action : The nitrogen atom within the compound enhances its ability to cross the blood-brain barrier, making it a candidate for treating central nervous system infections .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibits protein synthesis via amide hydrolase
AntiviralInhibits plague virus replication
NeuroactiveCrosses blood-brain barrier

Notable Research Findings

  • A study highlighted the efficacy of this compound in inducing apoptosis in breast cancer cells by switching from pro-survival signaling to caspase activation .
  • Another investigation demonstrated its potential as a reversible covalent inhibitor for TAK1 (Transforming Growth Factor Beta Activated Kinase 1), which plays a crucial role in cell survival signaling pathways .
  • The compound's interaction with adenosine receptors has been explored, revealing insights into its receptor binding characteristics and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the identity and purity of 2-Amino-2-cyanoacetamide in synthetic workflows?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation. For this compound, ¹H NMR (DMSO-d₆, 400 MHz) shows distinct peaks at δ 4.43 (s, 1H, -CH-) and δ 7.60 (br, 2H, -CONH₂), while ¹³C NMR reveals signals at δ 47.3 (CH), 120.1 (CN), and 168.1 (CO) . Purity testing via HPLC or mass spectrometry is recommended to detect impurities from intermediates (e.g., unreacted 2-cyanoacetamide). Storage in airtight containers at 2–8°C prevents degradation .

Q. What are the standard synthetic routes to this compound, and what starting materials are typically used?

  • Methodological Answer : A common route involves oximation of 2-cyanoacetamide followed by reduction. For example, ethyl cyano(hydroxyimino)acetate (18) can be reduced using a spray-type fine bubble (FB) generator to yield ethyl 2-amino-2-cyanoacetate (19), which undergoes amidation with ammonia gas to form this compound (13) . Alternative pathways avoid ammonia by using hydroxylamine derivatives to minimize side reactions .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicological data are limited, standard precautions include wearing nitrile gloves, chemical safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust. Dispose of waste via approved chemical disposal protocols, as incomplete degradation may release cyanide derivatives .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, and what are common pitfalls?

  • Methodological Answer : Yield optimization requires precise control of reaction conditions. For instance, during the reduction of ethyl cyano(hydroxyimino)acetate (18), maintaining a pH of 8–9 and using FB technology enhances hydrogen diffusion, improving reduction efficiency . Common pitfalls include over-ammoniation (leading to byproducts like AICA) and incomplete oximation, which can be monitored via TLC or in situ IR spectroscopy .

Q. How should researchers address contradictory NMR data when characterizing this compound derivatives?

  • Methodological Answer : Contradictions may arise from solvent effects, tautomerism, or impurities. For example, DMSO-d₆ stabilizes the amide proton resonance at δ 7.60, whereas D₂O exchangeable protons may disappear. Cross-validate with 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What strategies ensure high purity of this compound for biological assays?

  • Methodological Answer : Recrystallization from ethanol/water mixtures (70:30 v/v) removes polar impurities. For trace metal removal, chelating resins or activated charcoal filtration are effective. Purity >99% can be confirmed via elemental analysis (C, H, N) and LC-MS with electrospray ionization (ESI) .

Q. What mechanistic insights exist for the biological activity of this compound in enzymatic studies?

  • Methodological Answer : The compound’s cyano and amide groups enable hydrogen bonding with active sites of enzymes like amidases or nitrilases. Molecular docking studies suggest competitive inhibition via binding to catalytic cysteine residues. In vitro assays using fluorogenic substrates (e.g., 4-nitroacetanilide) can quantify inhibition constants (Kᵢ) .

Preparation Methods

Direct Amination of Cyanoacetamide via Nitrosation and Catalytic Hydrogenation

One classical approach involves the conversion of cyanoacetamide to nitrosocyanoacetamide followed by catalytic hydrogenation to yield 2-Amino-2-cyanoacetamide.

  • Process Description:

    • Cyanoacetamide is first reacted with nitrite under acidic conditions (pH ~2) to form nitrosocyanoacetamide.
    • This intermediate is then subjected to catalytic hydrogenation using platinum on carbon (Pt/C) catalyst in methanol at room temperature under hydrogen pressure (~2 × 10^5 Pa).
    • After hydrogenation (8–14 hours), the product is isolated by vacuum crystallization and washing with isopropanol.
  • Key Data:

Parameter Details
Catalyst 5% Platinum on carbon
Solvent Methanol
Hydrogen Pressure 2 × 10^5 Pa
Reaction Temperature Room temperature
Reaction Time 8–14 hours
Purity (HPLC) ~84.1% (initial), improved upon recrystallization
Melting Point ~120 °C
Yield Moderate (e.g., 23 g from 31 g intermediate)
  • Advantages and Limitations:
    • This method avoids the use of mercury catalysts (which are toxic and unsuitable for industrial scale).
    • However, the process involves multiple steps and requires careful control of reaction conditions to optimize yield and purity.

Ammonolysis of Aminocyanoacetic Acid Esters

A widely used industrially relevant method involves the ammonolysis of aminocyanoacetic acid esters, typically ethyl or butyl esters, to produce this compound.

  • Process Description:

    • Aminocyanoacetic acid esters are prepared by esterification of cyanoacetic acid with an alcohol (e.g., ethanol or butanol).
    • The ester solution is cooled to 0–5 °C and purged with ammonia gas for about 1 hour.
    • The reaction mixture is concentrated under reduced pressure, cooled to 0–5 °C, and stirred to precipitate the product.
    • The solid is filtered, washed with chilled methanol, and dried under vacuum at 40–45 °C.
  • Key Data:

Parameter Details
Starting Material Aminocyanoacetic acid ethyl or butyl ester
Solvent Methanol
Temperature 0–5 °C
Ammonia Purging Time ~1 hour
Post-reaction Treatment Concentration under reduced pressure, crystallization at low temperature
Yield ~53.6% (example reported)
Purity (HPLC) >99%
  • Additional Purification:

    • The crude product can be further purified by refluxing in methanol with activated charcoal treatment followed by filtration and recrystallization to enhance purity.
  • Advantages and Limitations:

    • This method is relatively straightforward and scalable.
    • It avoids hazardous reagents and offers high purity products.
    • The yield is moderate and depends on careful temperature and ammonia control.

Catalyst-Free Esterification Followed by Ammonolysis

A more recent and technically simplified process involves:

  • Esterification of crude cyanoacetic acid with monohydric alcohols (C4–C10) without additional catalysts.
  • Subsequent reaction of the resulting ester with ammonia in the presence of a basic catalyst to form this compound.
  • Mechanical separation and thermal treatment to isolate the product.

  • Process Highlights:

Step Description
Esterification Catalyst-free, azeotropic distillation to remove water
Ammonolysis Reaction of ester with ammonia and basic catalyst
Work-up Filtration or hydrocyclone separation, vacuum drying
  • Advantages:
    • No additional solvents or catalysts needed in esterification.
    • Efficient recovery and recycling of alcohol.
    • Economical and environmentally friendly process suitable for industrial scale.

Amidation Using Ammonia Gas and Fine Bubble Technology

A novel approach involves the amidation of ethyl 2-amino-2-cyanoacetate using ammonia gas in a fine bubble (FB) generator system.

  • Process Description:

    • Ethyl 2-amino-2-cyanoacetate is treated with ammonia gas using a spray-type fine bubble generator to promote amidation.
    • This method achieves a 78% yield of this compound.
    • The process can be integrated with subsequent coupling reactions in a cascade one-pot system using microporous FB generators.
  • Advantages:

    • Enhanced gas-liquid contact improves reaction efficiency.
    • Potential for continuous flow and scale-up.
    • Reduction in reaction times and improved yields compared to conventional methods.
Method Key Reagents/Conditions Yield (%) Purity (%) Advantages Limitations
Nitrosation + Catalytic Hydrogenation Cyanoacetamide, NaNO2 (pH 2), Pt/C, H2, MeOH Moderate ~84–90 Avoids toxic Hg catalysts; established method Multi-step, moderate purity
Ammonolysis of Aminocyanoacetic Esters Aminocyanoacetic acid esters, NH3 gas, MeOH ~53.6 >99 High purity, scalable, straightforward Moderate yield, requires cooling
Catalyst-Free Esterification + Ammonolysis Cyanoacetic acid, monohydric alcohol (C4–C10), NH3, basic catalyst Not specified High Simple, eco-friendly, catalyst-free esterification Requires basic catalyst in ammonolysis
Amidation via Fine Bubble Technology Ethyl 2-amino-2-cyanoacetate, NH3 gas, FB generator 78 Not specified Efficient gas-liquid contact, continuous flow potential Specialized equipment required
  • The nitrosation-hydrogenation route, while classical, suffers from moderate purity and yield, but remains a useful laboratory method.
  • Ammonolysis of esters is favored industrially due to high purity and ease of product isolation.
  • Catalyst-free esterification reduces environmental impact and process complexity.
  • Fine bubble technology represents an innovative advancement, improving reaction kinetics and enabling integrated synthetic sequences.
  • Purification steps such as activated charcoal treatment and controlled crystallization significantly enhance product quality.
  • Reaction conditions such as temperature control (0–5 °C) and ammonia saturation time are critical for optimizing yield and purity.

The preparation of this compound can be achieved through multiple synthetic routes, each tailored to specific operational scales and purity requirements. Industrial processes favor ammonolysis of aminocyanoacetic esters and catalyst-free esterification methods for their simplicity and efficiency. Emerging technologies like fine bubble reactors offer promising improvements in reaction efficiency and integration. Careful control of reaction parameters and purification protocols is essential to obtain high-purity this compound suitable for pharmaceutical and chemical applications.

Properties

IUPAC Name

2-amino-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O/c4-1-2(5)3(6)7/h2H,5H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWAUKYINYWSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313188
Record name 2-Amino-2-cyanoacetamide
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Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6719-21-7
Record name 2-Amino-2-cyanoacetamide
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Record name 2-Amino-2-cyanoacetamide
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Record name 2-Amino-2-cyanoacetamide
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Feasible Synthetic Routes

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